molecular formula C4H8O2S2 B14627427 1,3-Dithiane, 1,1-dioxide CAS No. 55337-75-2

1,3-Dithiane, 1,1-dioxide

Cat. No.: B14627427
CAS No.: 55337-75-2
M. Wt: 152.2 g/mol
InChI Key: OYRPBJWKZNAONQ-UHFFFAOYSA-N
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Description

1,3-Dithiane, 1,1-dioxide is an organosulfur compound with the formula C4H8O2S2. It is a derivative of 1,3-dithiane, where the sulfur atoms are oxidized to sulfone groups. This compound is of interest due to its unique chemical properties and its applications in various fields of scientific research.

Preparation Methods

1,3-Dithiane, 1,1-dioxide can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-propanedithiol with formaldehyde to form 1,3-dithiane, which is then oxidized to this compound using oxidizing agents such as hydrogen peroxide or sodium tungstate dihydrate . Industrial production methods often involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

1,3-Dithiane, 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium tungstate dihydrate, lithium aluminum hydride, and various electrophiles. Major products formed from these reactions include sulfoxides, sulfones, and substituted dithianes.

Scientific Research Applications

1,3-Dithiane, 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dithiane, 1,1-dioxide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfone groups enhance the compound’s reactivity, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

1,3-Dithiane, 1,1-dioxide can be compared with other similar compounds such as 1,3-dithiolane and 1,4-dithiane. These compounds share similar structural features but differ in their chemical reactivity and applications. For example, 1,3-dithiolane is often used as a protecting group for carbonyl compounds, while 1,4-dithiane is used as a building block in organic synthesis . The unique feature of this compound is its enhanced reactivity due to the presence of sulfone groups, making it a valuable compound in various chemical transformations .

Properties

CAS No.

55337-75-2

Molecular Formula

C4H8O2S2

Molecular Weight

152.2 g/mol

IUPAC Name

1,3-dithiane 1,1-dioxide

InChI

InChI=1S/C4H8O2S2/c5-8(6)3-1-2-7-4-8/h1-4H2

InChI Key

OYRPBJWKZNAONQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCS(=O)(=O)C1

Origin of Product

United States

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